N-Benzyl-4-(diphenylphosphorothioyl)aniline
Description
N-Benzyl-4-(diphenylphosphorothioyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a diphenylphosphorothioyl group
Properties
CAS No. |
61564-28-1 |
|---|---|
Molecular Formula |
C25H22NPS |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-benzyl-4-diphenylphosphinothioylaniline |
InChI |
InChI=1S/C25H22NPS/c28-27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25-18-16-22(17-19-25)26-20-21-10-4-1-5-11-21/h1-19,26H,20H2 |
InChI Key |
BRSMIYJRLXAGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diphenylphosphorothioyl)aniline typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to a Friedel-Crafts acylation reaction to introduce the diphenylphosphorothioyl group. Finally, the benzyl group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(diphenylphosphorothioyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-(diphenylphosphorothioyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of N-Benzyl-4-(diphenylphosphorothioyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The diphenylphosphorothioyl group plays a crucial role in this interaction by forming strong bonds with the enzyme’s active site residues. Additionally, the benzyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(diphenylphosphoryl)aniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.
N-Benzyl-4-(diphenylphosphinyl)aniline: Contains a phosphinyl group.
N-Benzyl-4-(diphenylphosphino)aniline: Features a phosphino group
Uniqueness
N-Benzyl-4-(diphenylphosphorothioyl)aniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various applications in research and industry .
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